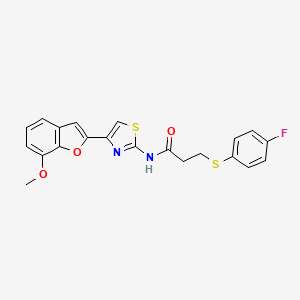

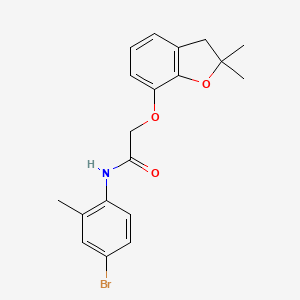

3-(dimethylamino)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(dimethylamino)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzamide group, a furan ring, and a pyridine ring . These structural components are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the furan and pyridine rings might participate in electrophilic aromatic substitution reactions .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of novel derivatives incorporating thiazolo[3,2-a]benzimidazole moiety demonstrates the versatility of related compounds as building blocks for creating a wide range of heterocyclic compounds. This includes azoles, pyrimidines, pyrans, and benzo/naphtho(b)furan derivatives, showcasing the compound's utility in synthesizing complex chemical structures (Farag et al., 2011).

- Research into unfused heterobicycles as amplifiers of phleomycin involves the synthesis of pyridinylpyrimidines with strongly basic side chains. This work highlights the chemical versatility and potential biological applications of compounds related to 3-(dimethylamino)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide (Brown & Cowden, 1982).

Potential Biological Activities

- Studies on enaminones incorporating dibromobenzofuran moiety as precursors for novel azines and azolotriazines with antimicrobial and antifungal activities suggest the relevance of similar compounds in medicinal chemistry for developing new therapeutic agents (Sanad & Mekky, 2018).

- Synthesis and reactivity of enaminones for novel isolated and heterocycle-fused derivatives demonstrate a broad spectrum of antimicrobial activities. Such research underscores the compound's potential as a foundational structure for the development of drugs with antimicrobial properties (El Azab & Khaled, 2015).

Molecular Docking and Antimicrobial Activities

- The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives based on compounds structurally related to this compound, offer insights into their potential as antimicrobial agents. These studies reveal moderate to good binding energies on target proteins, indicating the compound's relevance in drug discovery and development (Flefel et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22(2)17-5-3-4-15(10-17)19(23)21-12-14-6-7-18(20-11-14)16-8-9-24-13-16/h3-11,13H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDMBQHJLGKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide](/img/structure/B2766994.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)

![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)